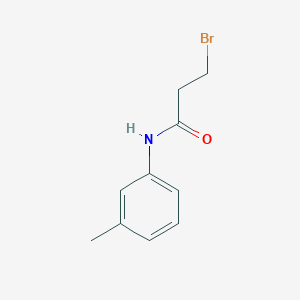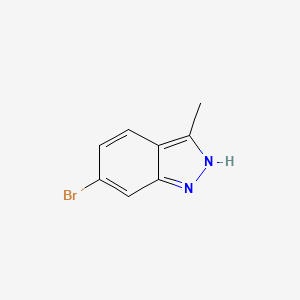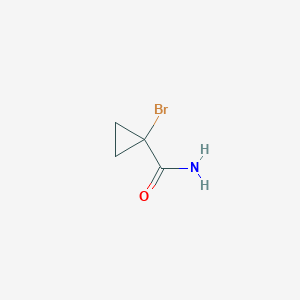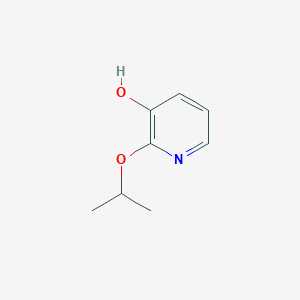![molecular formula C7H7BrN4 B1288720 8-溴-6-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺 CAS No. 175965-69-2](/img/structure/B1288720.png)
8-溴-6-甲基-[1,2,4]三唑并[1,5-a]吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 6th position, and an amine group at the 2nd position of the triazolopyridine ring system
科学研究应用
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.
Chemical Biology: The compound is utilized in studying biological pathways and mechanisms due to its ability to modulate specific molecular targets.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
作用机制
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Biochemical Pathways
The biochemical pathways affected by 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine are currently unknown . As this compound is still in the early stages of research, the downstream effects of these pathways are yet to be determined.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-6-methylpyridine with bromine in the presence of a suitable solvent and catalyst. The reaction proceeds through electrophilic substitution, where the bromine atom is introduced at the 8th position of the pyridine ring. The resulting intermediate is then subjected to cyclization with a suitable reagent, such as hydrazine or its derivatives, to form the triazolopyridine ring system.
Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation conditions. This method is catalyst-free and eco-friendly, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
化学反应分析
Types of Reactions
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems with other heterocycles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Conditions typically involve the use of polar solvents and heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 8-azido-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine or 8-thio-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be formed.
Oxidation Products: Oxidized derivatives such as 8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-one.
Reduction Products: Reduced derivatives such as 8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine.
相似化合物的比较
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the methyl and amine groups, resulting in different biological activities and applications.
6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Lacks the bromine atom, leading to variations in reactivity and target interactions.
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-one:
The uniqueness of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-2-5(8)6-10-7(9)11-12(6)3-4/h2-3H,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOCPRWBWBTTLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)N)C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














